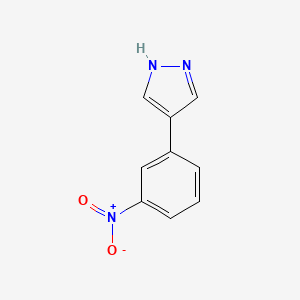

4-(3-nitrophenyl)-1H-pyrazole

Description

BenchChem offers high-quality 4-(3-nitrophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-nitrophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYSLFRVYACGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 4-(3-nitrophenyl)-1H-pyrazole

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(3-nitrophenyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details a reliable two-step synthetic pathway, commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate to yield the target pyrazole. Each step is accompanied by in-depth mechanistic insights and practical considerations to ensure reproducibility. Furthermore, this guide outlines a complete characterization workflow, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The presented data and methodologies are supported by authoritative references, establishing a robust framework for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. As a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, its unique electronic properties and conformational flexibility allow for effective interactions with a wide array of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a nitrophenyl substituent, as in the case of 4-(3-nitrophenyl)-1H-pyrazole, can further modulate the molecule's electronic and steric characteristics, potentially enhancing its biological activity or conferring novel properties relevant to materials science.

The synthesis of 4-aryl-pyrazoles is a topic of considerable interest, and various synthetic strategies have been developed. This guide focuses on a classical and reliable approach that is both scalable and amenable to the synthesis of a diverse range of analogues.

Synthetic Pathway: A Two-Step Approach

The synthesis of 4-(3-nitrophenyl)-1H-pyrazole is efficiently achieved through a two-step process, as illustrated in the workflow diagram below. This method involves the initial formation of a chalcone intermediate via a Claisen-Schmidt condensation, followed by the construction of the pyrazole ring through a cyclization reaction with hydrazine.

Caption: Synthetic workflow for 4-(3-nitrophenyl)-1H-pyrazole.

Step 1: Synthesis of (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

The initial step involves an aldol condensation reaction between 3-nitrobenzaldehyde and acetophenone, a specific example of the Claisen-Schmidt condensation. This reaction is base-catalyzed and proceeds via the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, commonly known as a chalcone.

Experimental Protocol:

-

To a solution of 3-nitrobenzaldehyde (1.51 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), a 10% aqueous solution of sodium hydroxide (5 mL) is added dropwise with constant stirring at room temperature.

-

The reaction mixture is stirred for 4-6 hours, during which a solid precipitate is typically formed.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

-

Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.

-

The resulting solid is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to afford the pure chalcone intermediate.

Step 2: Synthesis of 4-(3-nitrophenyl)-1H-pyrazole

The second step involves the cyclization of the chalcone intermediate with hydrazine hydrate in the presence of a catalytic amount of acetic acid. This reaction proceeds via a Michael addition of hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.

Experimental Protocol:

-

A mixture of the chalcone intermediate (2.53 g, 10 mmol), hydrazine hydrate (0.6 mL, 12 mmol), and glacial acetic acid (2 mL) in ethanol (25 mL) is refluxed for 8-10 hours.

-

The reaction is monitored by TLC until the starting material is completely consumed.

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure 4-(3-nitrophenyl)-1H-pyrazole.

Characterization of 4-(3-nitrophenyl)-1H-pyrazole

The structural elucidation and confirmation of the synthesized 4-(3-nitrophenyl)-1H-pyrazole are achieved through a combination of spectroscopic techniques and physical property measurements.

Caption: Characterization workflow for 4-(3-nitrophenyl)-1H-pyrazole.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 4-(3-nitrophenyl)-1H-pyrazole.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazole ring protons, the aromatic protons of the nitrophenyl group, and the N-H proton of the pyrazole. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring and the nitrophenyl substituent. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=N stretching, and N-O stretching of the nitro group. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The IR spectrum is recorded using a KBr pellet method or as a thin film on a NaCl plate over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum is obtained using an electrospray ionization (ESI) or electron impact (EI) source.

Melting Point:

The melting point is determined using an open capillary tube method on a calibrated melting point apparatus and is reported as a range.

Conclusion

This technical guide has outlined a robust and reproducible methodology for the synthesis of 4-(3-nitrophenyl)-1H-pyrazole. The two-step synthetic approach is efficient and utilizes readily available starting materials. The comprehensive characterization workflow, employing a suite of standard analytical techniques, ensures the unambiguous identification and purity assessment of the final product. The information contained herein serves as a valuable resource for researchers engaged in the synthesis of novel pyrazole derivatives for applications in drug discovery and materials science.

References

-

Synthesis and characterization of novel pyrazole derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Claisen-Schmidt Condensation: A Green Chemistry Approach. Journal of Chemical Education. [Link]

-

Microwave-assisted synthesis of some new 4-(3-nitrophenyl)-1H-pyrazol-3-yl)-N'-(substituted-benzylidene)hydrazines and their in-vitro biological appraisal. Medicinal Chemistry Research. [Link]

-

Synthesis, characterization and biological evaluation of some novel pyrazole derivatives. Journal of Saudi Chemical Society. [Link]

Spectroscopic Characterization of 4-(3-nitrophenyl)-1H-pyrazole: A Technical Guide

Introduction

4-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a pyrazole ring linked to a nitrophenyl moiety, imparts a unique combination of electronic and steric properties that are crucial for its potential applications. A thorough spectroscopic characterization is fundamental to confirming the molecular structure, assessing purity, and understanding the electronic environment of this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-(3-nitrophenyl)-1H-pyrazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages established principles of spectroscopy and data from closely related analogues to present a robust, predictive analysis. This approach offers researchers a reliable benchmark for the identification and characterization of 4-(3-nitrophenyl)-1H-pyrazole in a laboratory setting.

Molecular Structure and Key Features

The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure. The diagram below illustrates the atomic numbering and key functional groups of 4-(3-nitrophenyl)-1H-pyrazole, which will be referenced throughout this guide.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Nitrophenyl-Substituted Pyrazoles

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies for the Crystallographic Analysis of Nitrophenyl-Substituted Pyrazoles.

Nitrophenyl-substituted pyrazoles represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and intriguing photophysical properties.[1][2] The precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within the crystalline lattice are paramount in dictating the macroscopic properties and biological efficacy of these compounds. This technical guide provides a comprehensive overview of the crystal structure analysis of nitrophenyl-substituted pyrazoles, moving beyond a mere procedural outline to delve into the causal reasoning behind experimental choices and the interpretation of structural data.

The Strategic Importance of Crystal Structure Analysis

The determination of the single-crystal X-ray structure of a nitrophenyl-substituted pyrazole is not merely an academic exercise; it is a critical step in rational drug design and materials engineering. A definitive crystal structure provides unequivocal proof of molecular constitution, conformation, and stereochemistry. Furthermore, it illuminates the landscape of non-covalent interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern crystal packing and ultimately influence key pharmaceutical attributes like solubility, stability, and bioavailability. For instance, the presence and nature of intermolecular interactions can explain differences in the physical properties of polymorphs, which can have significant implications for drug development.

A Validated Workflow for Crystal Structure Determination

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is designed to build upon the last, creating a self-validating system that ensures the integrity and accuracy of the final structural model.

Part 1: The Art and Science of Single Crystal Growth

The successful outcome of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. The ideal crystal for analysis is a single, well-formed entity, free from defects, with dimensions typically in the range of 0.1-0.3 mm in all directions.

Experimental Protocol: Slow Evaporation Method

-

Purity is Paramount: Begin with a highly purified sample of the nitrophenyl-substituted pyrazole. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

-

Solvent Selection: Choose a solvent or a binary solvent system in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, forming microcrystalline powders, while poorly soluble compounds may not crystallize at all. A common starting point is a solvent in which the compound is soluble when heated and sparingly soluble at room temperature.

-

Dissolution: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, dust-free vial. Gentle heating can be employed to facilitate dissolution.

-

Controlled Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a few needle holes. This allows for slow evaporation of the solvent over a period of days to weeks. The slow decrease in solvent volume gradually increases the concentration of the solute, leading to the formation of well-ordered crystals.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the laboratory, at a constant temperature.

Causality: The principle behind slow evaporation is to allow molecules sufficient time to arrange themselves into a thermodynamically stable, ordered crystal lattice. Rapid precipitation traps molecules in a disordered, amorphous state.

Part 2: Probing the Crystal with X-rays: Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to generate the raw data from which the structure will be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil to prevent ice formation at low temperatures.

-

Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

-

Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers use automated software to determine the optimal data collection strategy to ensure a complete and redundant dataset.

Causality: Cryo-cooling minimizes the thermal vibrations of the atoms in the crystal, leading to sharper diffraction spots and a higher resolution structure. A complete and redundant dataset is crucial for accurate structure determination and refinement.

Part 3: From Diffraction Pattern to Molecular Structure: Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is rigorously validated using software tools that check for geometric consistency, potential missed symmetry, and other possible errors. The quality of the final model is assessed by parameters such as the R-factor and the goodness-of-fit.

Causality: The refinement process iteratively improves the agreement between the calculated diffraction pattern from the structural model and the experimentally observed diffraction pattern, resulting in a highly accurate and precise three-dimensional model of the molecule.

Interpreting the Crystallographic Data of Nitrophenyl-Substituted Pyrazoles

The final output of a crystal structure analysis is a wealth of quantitative data that provides deep insights into the molecular and supramolecular features of the compound.

Key Crystallographic Parameters

The following table summarizes key crystallographic data for a representative nitrophenyl-substituted pyrazole, 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole.[3]

| Parameter | Value |

| Chemical Formula | C₁₇H₁₁N₃O₂S₂ |

| Formula Weight | 365.42 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.823(3) |

| b (Å) | 5.8690(10) |

| c (Å) | 24.965(4) |

| β (°) | 108.934(5) |

| Volume (ų) | 3166.4(9) |

| Z | 8 |

| R-factor (%) | 5.8 |

Interpretation: The space group and unit cell dimensions define the symmetry and packing of the molecules in the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor generally indicates a better fit.

Molecular Geometry and Conformation

The refined structure provides precise bond lengths, bond angles, and torsion angles. For nitrophenyl-substituted pyrazoles, the dihedral angle between the pyrazole ring and the nitrophenyl ring is a critical conformational parameter. This angle is influenced by the steric and electronic effects of substituents on both rings and can impact the molecule's overall shape and its ability to interact with biological targets. For example, in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the dihedral angle between the pyrazole and dinitrophenyl rings is 46.95 (5)°.[1]

Intermolecular Interactions and Supramolecular Chemistry

A detailed analysis of the crystal packing reveals the network of intermolecular interactions that stabilize the crystal lattice. In nitrophenyl-substituted pyrazoles, common interactions include:

-

Hydrogen Bonds: While classical N-H···O or O-H···N hydrogen bonds are less common in N-substituted pyrazoles, weaker C-H···O and C-H···N interactions are frequently observed, where the nitro group often acts as a hydrogen bond acceptor.

-

π-π Stacking: The aromatic pyrazole and nitrophenyl rings can engage in π-π stacking interactions, which contribute significantly to the crystal's stability.

-

Halogen Bonds: If halogen substituents are present, they can participate in halogen bonding, a highly directional non-covalent interaction.

Hirshfeld Surface Analysis: This powerful tool is used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, Hirshfeld surface analysis reveals the dominant intermolecular contacts.[3]

Visualizing the Workflow and Interactions

Diagram 1: Experimental Workflow for Crystal Structure Analysis

Caption: A schematic overview of the key stages in the crystal structure analysis of nitrophenyl-substituted pyrazoles.

Diagram 2: Common Intermolecular Interactions in Nitrophenyl-Substituted Pyrazole Crystals

Caption: A conceptual representation of prevalent non-covalent interactions that dictate the crystal packing of nitrophenyl-substituted pyrazoles.

Conclusion: From Molecular Blueprint to Functional Understanding

The crystal structure analysis of nitrophenyl-substituted pyrazoles is an indispensable tool for elucidating the fundamental relationship between molecular structure and material properties. By following a rigorous and self-validating experimental workflow, researchers can obtain high-fidelity structural models that provide critical insights for the rational design of new therapeutic agents and advanced materials. The detailed analysis of molecular geometry, conformation, and intermolecular interactions, facilitated by techniques such as Hirshfeld surface analysis, empowers scientists to understand and ultimately control the solid-state behavior of these important heterocyclic compounds.

References

- Szabó, T., et al. (2008).

-

Kumar, S., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure. [Link]

-

El-Sattar, N. A., et al. (2015). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Nketia, K. A., et al. (2017). Spectroscopy, Crystal and Molecular Structures of New 4-Acylpyrazolone Dinitrophenylhydrazones. Molecules. [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives for Drug Development

An in-depth technical guide by a Senior Application Scientist.

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," leading to its incorporation into numerous FDA-approved drugs for a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.[3][4][5] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the core strategies for the discovery and synthesis of novel pyrazole derivatives. We will explore the causality behind key synthetic choices, from foundational methods like the Knorr pyrazole synthesis to advanced multicomponent and cycloaddition reactions.[1][6][7] Furthermore, this whitepaper details robust experimental protocols, modern characterization techniques, and the application of pyrazole libraries in the drug discovery pipeline, offering a comprehensive resource for harnessing the full potential of this versatile heterocyclic core.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

Historical Context and Significance

First synthesized by Ludwig Knorr in 1883, the pyrazole ring has become a focal point of synthetic and medicinal chemistry.[2][8] Its structural versatility allows for diverse substitutions at multiple positions (N1, C3, C4, and C5), enabling fine-tuning of physicochemical properties and biological activity.[3] Pyrazole derivatives exhibit a vast spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral activities.[9][10][11] This broad utility underscores the scaffold's importance and its continued relevance in the development of new chemical entities.

Physicochemical Properties and Pharmacological Relevance

The pyrazole ring's unique chemical nature is key to its success in drug design. It contains a "pyrrole-like" nitrogen atom at the N1 position, which can act as a hydrogen bond donor, and a "pyridine-like" nitrogen at the N2 position, which serves as a hydrogen bond acceptor.[5][10] This dual functionality allows pyrazole-containing molecules to form critical interactions with biological targets like enzymes and receptors.[12] Furthermore, the aromaticity of the ring contributes to the stability of the molecule. The ability to modify substituents around the core allows chemists to modulate properties such as lipophilicity, solubility, and metabolic stability, which are crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile.[5][12]

Overview of Marketed Drugs Containing the Pyrazole Core

The therapeutic success of pyrazoles is validated by their presence in numerous commercially available drugs. These compounds highlight the scaffold's adaptability across various biological targets.

| Drug Name | Therapeutic Class | Mechanism of Action (Primary Target) |

| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction / PAH | PDE5 Inhibitor |

| Crizotinib | Anticancer | ALK/ROS1/MET Kinase Inhibitor |

| Ruxolitinib | Anticancer / Myelofibrosis | JAK1/JAK2 Inhibitor |

| Apixaban | Anticoagulant | Factor Xa Inhibitor |

| Lonazolac | Anti-inflammatory | Non-selective COX Inhibitor |

| Fezolamine | Antidepressant | Serotonin Reuptake Inhibitor |

This table showcases a selection of prominent drugs featuring the pyrazole scaffold, demonstrating its wide-ranging therapeutic impact.[3][4][9]

Strategic Approaches to Novel Pyrazole Synthesis

The synthesis of the pyrazole ring is a well-established field, yet the quest for novel derivatives with improved properties drives continuous innovation. The choice of synthetic strategy is critical and is often dictated by the desired substitution pattern, scalability, and efficiency.

Foundational Strategy: The Knorr Pyrazole Synthesis and its Variants

The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, first reported by Knorr.[1][13] This reaction is typically acid-catalyzed and offers a straightforward route to a wide array of substituted pyrazoles.[8][14]

Causality of Experimental Choice: The power of the Knorr synthesis lies in its simplicity and the ready availability of diverse starting materials. By varying the 1,3-dicarbonyl compound (e.g., β-diketones, β-ketoesters) and the hydrazine, chemists can systematically build libraries of pyrazole analogues for structure-activity relationship (SAR) studies.[15][16]

A critical consideration, however, is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, two different regioisomeric products can form.[1][17] The outcome is governed by the relative reactivity of the two carbonyl groups. Generally, the more electrophilic (less sterically hindered) carbonyl is attacked first by the substituted nitrogen of the hydrazine.[14] Reaction conditions, such as pH and solvent, can be optimized to favor the formation of a single desired regioisomer.

Advanced Strategy 1: 1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or nitrile imine) and a dipolarophile (such as an alkyne or a strained alkene) is a powerful and elegant method for constructing the pyrazole ring.[13][18] This approach offers high regioselectivity and is often conducted under mild conditions.[6][19]

Causality of Experimental Choice: This strategy is particularly valuable for synthesizing pyrazoles with specific substitution patterns that are difficult to access via condensation methods. For instance, the reaction of α-diazoesters with alkynes can lead to highly functionalized pyrazoles.[18] The use of "alkyne surrogates" or equivalents can further expand the scope of this reaction, overcoming issues related to alkyne stability or availability.[20]

Advanced Strategy 2: Multicomponent Reactions (MCRs)

MCRs, where three or more reactants combine in a single pot to form a final product, represent a highly efficient approach to generating molecular diversity.[7] Several MCRs have been developed for pyrazole synthesis, prized for their atom economy, procedural simplicity, and ability to rapidly generate complex molecules.[21][22]

Causality of Experimental Choice: In a drug discovery context, speed and diversity are paramount. MCRs are ideally suited for creating large libraries of compounds for high-throughput screening.[7][23] A typical three-component reaction might involve an aldehyde, a β-ketoester, and a hydrazine, which react in a cascade sequence to yield a polysubstituted pyrazole.[22] These reactions are often amenable to automation, further accelerating the discovery process.

Caption: Logic flow of a three-component reaction (MCR) for pyrazole synthesis.

Core Experimental Protocols and Methodologies

The following protocols are illustrative and serve as a validated starting point. Researchers must conduct their own risk assessments and optimize conditions for specific substrates.

Protocol 1: Classic Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole

This protocol describes the synthesis via the condensation of benzoylacetone (a 1,3-dicarbonyl) with hydrazine hydrate.

Materials:

-

Benzoylacetone (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Glacial Acetic Acid (catalytic amount, ~3-4 drops)

-

Ethanol (solvent)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylacetone (1.0 eq) in ethanol (30 mL).

-

Reagent Addition: Add a catalytic amount of glacial acetic acid (3 drops) to the solution. Slowly add hydrazine hydrate (1.2 eq) to the flask. The addition may be mildly exothermic.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2 hours.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. Visualize spots under UV light. The reaction is complete when the benzoylacetone spot is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly add cold deionized water (50 mL) while stirring to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-phenyl-5-methyl-1H-pyrazole as a white solid.[14][16]

Purification and Isolation Techniques

The primary methods for purifying novel pyrazole derivatives are recrystallization and column chromatography.

-

Recrystallization: This is the preferred method for crystalline solids. The choice of solvent is critical; the ideal solvent dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate, often in combination with an anti-solvent like water or hexane.

-

Silica Gel Column Chromatography: For non-crystalline solids, oils, or for separating mixtures of isomers, column chromatography is essential. A solvent system (eluent) is chosen based on TLC analysis to achieve optimal separation of the desired product from impurities and unreacted starting materials.

Structural Elucidation and Characterization

Unambiguous characterization is a non-negotiable pillar of synthetic chemistry. A combination of spectroscopic and analytical techniques is required to confirm the structure and purity of any novel compound.

Caption: Standard workflow for the characterization of a novel pyrazole derivative.

The Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shift of the C4-H proton on the pyrazole ring is particularly diagnostic.[24]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the C3, C4, and C5 carbons of the pyrazole ring are characteristic and confirm the ring's formation.[25][26]

-

2D NMR (COSY, HMBC, HSQC): These experiments are used for complex structures to definitively assign all proton and carbon signals and confirm connectivity, especially in cases of ambiguous regiochemistry.[27]

Mass Spectrometry (MS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the synthesized compound.[11][27] This data is used to confirm the elemental composition, providing strong evidence that the target molecule has been synthesized.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a final compound. A sample is analyzed to produce a chromatogram, and the purity is calculated based on the relative area of the product peak versus impurity peaks. For drug discovery applications, a purity of >95% is typically required.

Application in Drug Discovery: From Hit to Lead

High-Throughput Screening (HTS) of Pyrazole Libraries

The synthetic strategies discussed, particularly MCRs, enable the creation of large, diverse libraries of pyrazole derivatives. These libraries are then subjected to HTS against a specific biological target (e.g., an enzyme, receptor). HTS assays identify "hits"—compounds that show activity in the desired range.

Structure-Activity Relationship (SAR) Studies

Once hits are identified, the process of medicinal chemistry begins. SAR is the iterative process of synthesizing analogues of a hit compound to understand how chemical structure relates to biological activity.[9][28] By systematically modifying the substituents on the pyrazole ring, chemists aim to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties, transforming a hit into a viable "lead" compound.[5]

Case Study: The Role of Pyrazoles as Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology. Many pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, are potent kinase inhibitors.[9][28] The pyrazole scaffold often serves as an effective "hinge-binder," where the nitrogen atoms form key hydrogen bonds with the ATP-binding site of the kinase, leading to inhibition of the enzyme's activity.[29] The various substitution points on the pyrazole ring allow for the optimization of interactions with other parts of the binding pocket, enhancing both potency and selectivity for the target kinase over others.[9]

Future Perspectives and Conclusion

The pyrazole scaffold is, and will remain, a highly valuable core in drug discovery. Future advancements will likely focus on the development of even more efficient, sustainable, and regioselective synthetic methods.[1][6] The application of machine learning and AI in predicting the biological activities of virtual pyrazole libraries will further accelerate the identification of novel drug candidates. As our understanding of disease biology deepens, the versatility of the pyrazole core ensures it will be adapted to meet new therapeutic challenges, solidifying its status as a truly privileged structure in medicinal chemistry.[4][30]

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2021). ACS Publications. [Link]

-

Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2011). Royal Society of Chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

-

Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). ScienceDirect. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PMC. [Link]

-

Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2010). PMC. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2024). Future Science. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

-

Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2024). ScienceDirect. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (2023). SlideShare. [Link]

- Knorr Pyrazole Synthesis. PDF document.

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2017). MDPI. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]

-

Pyrazole: An Important Core in Many Marketed and Clinical Drugs. ResearchGate. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI. [Link]

-

Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. [Link]

-

Characterization data for new pyrazole derivatives. ResearchGate. [Link]

-

H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2006). Wiley Online Library. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. jk-sci.com [jk-sci.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. rroij.com [rroij.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. chemhelpasap.com [chemhelpasap.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ccspublishing.org.cn [ccspublishing.org.cn]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 27. mdpi.com [mdpi.com]

- 28. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 4-(3-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the core physical properties of 4-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this exact isomer is not extensively documented in public literature, this guide establishes a framework for its characterization by presenting data from its close structural isomers and detailing authoritative, field-proven methodologies for determining its melting point and thermodynamic solubility. By explaining the causality behind these experimental protocols, this document serves as a robust resource for researchers aiming to characterize this molecule or similar nitrophenyl-pyrazole derivatives, ensuring data integrity and reproducibility critical for drug development and scientific research.

Introduction: The Significance of Physicochemical Properties

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a range of therapeutics. The substitution of a nitrophenyl group onto this core, as in 4-(3-nitrophenyl)-1H-pyrazole, can significantly modulate its biological activity, but also critically alters its physical properties. Understanding these properties—namely melting point and solubility—is not a trivial pursuit. They are fundamental determinants of a compound's viability as a drug candidate, influencing everything from purity and stability to bioavailability and formulation.

-

Melting Point is a crucial indicator of a compound's purity and the strength of its crystal lattice. A sharp, defined melting range is often the first sign of a pure substance, while a broad range can indicate impurities. For drug development, this property impacts storage, stability, and manufacturing processes.

-

Aqueous Solubility is a critical factor for oral bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into circulation. Poor solubility is a primary reason for the failure of promising drug candidates.[1] Therefore, precise and early characterization is essential.

This guide will proceed by first summarizing the available physical property data for close isomers of 4-(3-nitrophenyl)-1H-pyrazole to establish an expected physicochemical profile. It will then provide detailed, step-by-step protocols for the experimental determination of these properties, grounded in authoritative pharmacopeial standards.

Physicochemical Properties of Nitrophenyl-Pyrazoles

Direct, experimentally verified data for 4-(3-nitrophenyl)-1H-pyrazole is sparse. However, by examining its isomers, we can establish a reliable estimate of its expected properties. The position of the nitro group and the point of attachment of the phenyl ring to the pyrazole core significantly influence molecular packing and polarity, and thus, the melting point and solubility.

Below is a summary of data for key isomers, which serves as a valuable reference point.

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Aqueous Solubility |

| 3-(4-Nitrophenyl)-1H-pyrazole | 20583-31-7 | C₉H₇N₃O₂ | 192 - 198 °C[2] | Data not available |

| 1-(4-Nitrophenyl)-1H-pyrazole | 3463-30-7 | C₉H₇N₃O₂ | 168.5 - 169 °C[3] | Data not available |

| 3-(3-Nitrophenyl)-1H-pyrazole | 59843-77-5 | C₉H₇N₃O₂ | Data not available | 11.7 µg/mL (at pH 7.4)[4] |

Based on this data, it is reasonable to predict that 4-(3-nitrophenyl)-1H-pyrazole, as a solid crystalline substance, will exhibit a relatively high melting point, likely in the range of 150-200 °C. Its aqueous solubility is expected to be low, consistent with the hydrophobic nature of the phenyl and pyrazole rings and in line with the experimental value observed for its 3-(3-nitrophenyl) isomer.[4]

Experimental Methodology: Melting Point Determination

The determination of a melting range is a fundamental technique for assessing the purity of a crystalline solid. The protocol described here is based on the United States Pharmacopeia (USP) General Chapter <741>.[5][6][7]

Principle and Rationale

The method involves heating a small, powdered sample in a capillary tube at a controlled rate. The "melting range" is the span of temperature from the point at which the substance column collapses or the first drop of liquid is observed (onset point) to the point at which the entire sample becomes a clear liquid (clear point). A narrow range (typically < 2 °C) is indicative of high purity. The slow, controlled heating rate (e.g., 1 °C/minute) is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, preventing an overestimation of the melting temperature.

Step-by-Step Protocol (USP Class Ia)

-

Sample Preparation: Ensure the sample of 4-(3-nitrophenyl)-1H-pyrazole is thoroughly dry and finely powdered using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Capillary Loading: Charge a USP-compliant capillary tube (0.8–1.2 mm internal diameter) with the powdered sample to a packed column height of 2.5–3.5 mm.[5] Tapping the tube gently on a hard surface helps create a tightly packed column, which prevents the sample from shrinking away from the glass upon initial heating.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating Ramp: Rapidly heat the block to a temperature approximately 10 °C below the expected melting point.

-

Measurement: Decrease the heating rate to 1 ± 0.5 °C per minute.[6]

-

Data Recording:

-

Record the temperature at which the column is first observed to collapse against the side of the tube. This is the onset of melting.[6]

-

Record the temperature at which the sample is completely transformed into a clear liquid. This is the clear point, or the end of the melting range.

-

-

Verification: The apparatus's accuracy should be regularly verified using USP Melting Point Reference Standards.[5][6]

Workflow Visualization

Caption: Workflow for USP <741> Melting Point Determination.

Experimental Methodology: Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a specific solvent at a set temperature and pressure, where the dissolved solute is in equilibrium with an excess of undissolved solid. The shake-flask method is the gold standard for this determination.[8][9]

Principle and Rationale

This method ensures that a true equilibrium is reached, providing a definitive solubility value that is crucial for preclinical and formulation studies. An excess of the solid compound is suspended in the buffer of interest (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions) and agitated for an extended period (typically 24 hours) until the concentration of the dissolved compound in the supernatant becomes constant.[8] This long incubation period allows for the dissolution of the solid and the establishment of equilibrium, distinguishing it from faster, kinetic solubility assays which can overestimate solubility.

Step-by-Step Protocol (Shake-Flask Method)

-

Preparation: Accurately weigh an excess amount of solid 4-(3-nitrophenyl)-1H-pyrazole (e.g., 1-2 mg) into a glass vial. The excess is critical to ensure saturation is achieved and solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer. Incubate at a constant temperature (e.g., 25 °C) with continuous agitation for 24 hours to reach equilibrium.[8]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended particles.

-

Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates. This step is crucial to avoid artificially high concentration readings.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]

-

Standard Curve: Prepare a standard calibration curve of the compound in the same buffer (often with a co-solvent like DMSO to ensure initial dissolution) to accurately quantify the concentration in the test samples.

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Shake-Flask Assay.

Conclusion

While the definitive physical properties of 4-(3-nitrophenyl)-1H-pyrazole remain to be fully published, this guide provides a robust framework for its characterization. By leveraging data from close structural isomers, researchers can form a reasonable hypothesis of its melting point and solubility. More importantly, the detailed, authoritative protocols provided herein offer a clear and reproducible path to determining these critical parameters. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data essential for advancing scientific inquiry and supporting the rigorous demands of drug discovery and development.

References

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

U.S. Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP-NF. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741. YouTube. [Link]

-

METTLER TOLEDO. (2019). Compliance with Amended General Chapter USP<741> Melting Range or Temperature. [Link]

-

PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted ph. [Link]

-

AIP Conference Proceedings. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]

-

Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

-

MDPI. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]

-

PubChem. (n.d.). 3-(3-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

-

Semantic Scholar. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. [Link]

-

International Journal of Green Pharmacy. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. [Link]

-

PubChem. (n.d.). 4-(3-methoxy-4-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Lead Sciences. (n.d.). 4-(3-Nitrophenyl)-1H-pyrazole. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3463-30-7 CAS MSDS (1-(4-Nitrophenyl)-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thinksrs.com [thinksrs.com]

- 6. uspbpep.com [uspbpep.com]

- 7. scribd.com [scribd.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. enamine.net [enamine.net]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

A Technical Guide to Quantum Chemical Calculations for Nitrophenyl Pyrazole Derivatives: From Molecular Structure to Bioactivity Insights

This guide provides a comprehensive technical overview of quantum chemical calculations as applied to nitrophenyl pyrazole derivatives, a class of compounds with significant pharmacological interest.[1][2] It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand the electronic structure, reactivity, and potential bioactivity of these molecules.[3] By moving beyond a simple recitation of methods, this document elucidates the rationale behind computational choices, ensuring a robust and self-validating workflow.

The Strategic Importance of Pyrazoles and the Role of In Silico Analysis

Pyrazoles are five-membered heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1] Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4] The inclusion of a nitrophenyl group can significantly modulate the electronic properties and, consequently, the bioactivity of the pyrazole core.

Quantum chemical calculations offer a powerful lens through which to investigate these molecules at the sub-atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[3][5] These in silico techniques allow for the prediction of molecular geometries, electronic properties, and reactivity, thereby guiding the rational design of novel therapeutic agents.[3][6]

Foundational Principles of Quantum Chemical Calculations

The bedrock of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[3][7] DFT is a computationally efficient method that approximates the many-body electronic Schrödinger equation by focusing on the electron density rather than the complex wavefunction of the entire system.[8]

The Causality of Method and Basis Set Selection

The accuracy of DFT calculations is critically dependent on the choice of two key components: the functional and the basis set.

-

Functionals: These are mathematical expressions that approximate the exchange-correlation energy, a term that accounts for the quantum mechanical interactions between electrons. For organic molecules like nitrophenyl pyrazoles, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide a good balance between accuracy and computational cost.[7][9][10]

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] The choice of basis set determines the flexibility the electrons have to distribute themselves in space. Pople-style basis sets, such as 6-31G(d,p) , are a common starting point for calculations on organic molecules.[8][9] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding. For more demanding calculations, larger basis sets like 6-311++G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) can be employed.[13][14]

The choice of functional and basis set should always be guided by the specific properties being investigated and validated against experimental data whenever possible.

A Validated Workflow for the Computational Analysis of Nitrophenyl Pyrazole Derivatives

The following section outlines a step-by-step protocol for performing quantum chemical calculations on a nitrophenyl pyrazole derivative. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Caption: A validated workflow for quantum chemical calculations on nitrophenyl pyrazole derivatives.

Step 1: Molecular Structure Input

The initial step involves creating a 3D model of the nitrophenyl pyrazole derivative. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw.[15] It is crucial to ensure the correct connectivity and stereochemistry of the molecule.

Step 2: Geometry Optimization

The initial molecular structure is not necessarily at its most stable energetic state. Geometry optimization is the process of finding the minimum energy conformation of the molecule.[8] This is a critical step, as all subsequent calculations will be based on this optimized geometry.

Protocol:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.[8][16]

-

Keyword: Opt

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Output: The calculation will yield the optimized Cartesian coordinates of the atoms and the total electronic energy of the molecule.[8]

Step 3: Frequency Calculation

To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point (a transition state), a frequency calculation must be performed.[8] A true minimum will have no imaginary frequencies.

Protocol:

-

Software: Gaussian, ORCA, etc.

-

Keyword: Freq

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Input Geometry: The optimized geometry from the previous step.

-

Output: The vibrational frequencies of the molecule. The absence of imaginary frequencies confirms a true minimum. This calculation also provides important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Single Point Energy Calculation

For higher accuracy in electronic properties, a single-point energy calculation can be performed on the optimized geometry using a larger basis set. This approach, known as a composite method, provides a more refined electronic description without the computational expense of re-optimizing the geometry with the larger basis set.

Protocol:

-

Software: Gaussian, ORCA, etc.

-

Keyword: SP (Single Point)

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p) or a larger basis set as needed.

-

Input Geometry: The optimized geometry from Step 2.

Step 5: Population Analysis and Property Calculations

With the optimized geometry and a reliable wavefunction, a wealth of electronic properties can be calculated. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[10] The HOMO energy is related to the ability to donate an electron, while the LUMO energy is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[17][18] A smaller gap suggests higher reactivity.[10]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[19][20] It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding drug-receptor interactions.[20][21][22] Red regions on an MEP map typically indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).[19]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[17] It can reveal information about hyperconjugative interactions and intramolecular charge transfer, which contribute to molecular stability.[17]

Protocol:

These properties are typically requested as additional keywords in the single-point energy calculation (e.g., Pop=NBO for NBO analysis). The HOMO and LUMO energies are standard outputs of most quantum chemical calculations.[8] MEP surfaces can be generated using visualization software from the calculation's output files.

Step 6: The Influence of Solvent

Biological processes occur in an aqueous environment. Therefore, it is often necessary to account for the effects of a solvent on the molecule's properties. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are a computationally efficient way to do this.[23][24][25] These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field.[25]

Protocol:

To include a solvent model, an additional keyword is added to the calculation input (e.g., SCRF=(PCM,Solvent=Water)).

Data Presentation and Interpretation

The quantitative data generated from these calculations should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Calculated Electronic Properties of a Hypothetical Nitrophenyl Pyrazole Derivative

| Property | Value (Gas Phase) | Value (Water) |

| Total Energy (Hartree) | -XXX.XXXXXX | -YYY.YYYYYY |

| Dipole Moment (Debye) | X.XX | Y.YY |

| HOMO Energy (eV) | -X.XX | -Y.YY |

| LUMO Energy (eV) | -X.XX | -Y.YY |

| HOMO-LUMO Gap (eV) | X.XX | Y.YY |

Advanced Applications in Drug Development

The insights gained from quantum chemical calculations can be directly applied to various aspects of drug development.

-

Quantitative Structure-Activity Relationship (QSAR): Calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used to build QSAR models that correlate a molecule's structural and electronic features with its biological activity.[26][27][28][29]

-

Molecular Docking: The optimized geometry and calculated atomic charges can be used as input for molecular docking simulations to predict the binding mode and affinity of the nitrophenyl pyrazole derivative to its biological target.[6][28][30]

Caption: The role of quantum chemical calculations in the drug development pipeline.

Conclusion

Quantum chemical calculations, particularly those based on DFT, are an indispensable tool in the study of nitrophenyl pyrazole derivatives. By following a systematic and self-validating workflow, researchers can gain deep insights into the electronic structure, reactivity, and potential bioactivity of these important pharmacological scaffolds. This knowledge is crucial for the rational design and optimization of new and more effective therapeutic agents.

References

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

- Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2025).

-

Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (2021). Scientific.net. Retrieved from [Link]

-

Quantum Chemistry in Drug Discovery. (2023). Rowan Scientific. Retrieved from [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (n.d.). AIP Publishing. Retrieved from [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

-

A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. (2025). ResearchGate. Retrieved from [Link]

-

5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022). PubMed. Retrieved from [Link]

-

Molecular electrostatic potential maps of bioactive compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Solvent model. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. (2021). AIP Conference Proceedings. Retrieved from [Link]

-

Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. (2022). ACS Publications. Retrieved from [Link]

-

Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. (n.d.). MDPI. Retrieved from [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Retrieved from [Link]

-

Basis set (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. Retrieved from [Link]

-

INTRODUCTION TO SOLVATION MODELS FOR THEORETICAL CHEMISTRY. (n.d.). Retrieved from [Link]

-

Quantum chemical investigations of electronic properties, chemical reactivity, FTIR, thermodynamic behaviors and biological activity for some novel quercetin derivatives. (2026). PubMed. Retrieved from [Link]

-

Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (n.d.). ResearchGate. Retrieved from [Link]

-

Solvation models. (n.d.). IS MUNI. Retrieved from [Link]

-

How to perform TD DFT calculation in Gaussian. (2024). YouTube. Retrieved from [Link]

-

Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Molecular electrostatic potential map of all compounds (remaining are presented in figure S1). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (n.d.). Scientific.net. Retrieved from [Link]

-

Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). Retrieved from [Link]

-

Basis Sets Used in Molecular Orbital Calculations. (n.d.). Retrieved from [Link]

-

Structure-Based Drug Design of Potent Pyrazole Derivatives against Rhinovirus Replication. (n.d.). ACS Publications. Retrieved from [Link]

-

Basis Set Selection for Molecular Calculations. (n.d.). SciSpace. Retrieved from [Link]

-

Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved from [Link]

-

Quantum Mechanical Continuum Solvation Models. (n.d.). ACS Publications. Retrieved from [Link]

-

In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (n.d.). Retrieved from [Link]

-

2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023). ResearchGate. Retrieved from [Link]

-

Basis set and methods for organic molecules. (2024). ResearchGate. Retrieved from [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved from [Link]

-

Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. (2024). ResearchGate. Retrieved from [Link]

-

Gaussian guide. (2020). Lee Group @ UOW. Retrieved from [Link]

-

12.2 Chemical Solvent Models. (n.d.). Q-Chem Manual. Retrieved from [Link]

-

Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

DFT calculations in Gaussian. (2024). Reddit. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurasianjournals.com [eurasianjournals.com]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medium.com [medium.com]

- 9. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Scientific.Net [scientific.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Gaussian guide | Lee Group @ UOW [riclzh.github.io]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica [mdpi.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Solvent model - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 26. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quantum chemical investigations of electronic properties, chemical reactivity, FTIR, thermodynamic behaviors and biological activity for some novel quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-(3-Nitrophenyl)-1H-pyrazole

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3][4][5] This guide delves into the specific potential of the 4-(3-nitrophenyl)-1H-pyrazole scaffold, a molecule of significant interest due to its unique combination of a proven heterocyclic core and a functionally versatile nitrophenyl substituent. We will explore its synthetic accessibility, analyze its potential across key therapeutic areas including oncology, infectious diseases, and inflammation, and provide detailed experimental protocols for its evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this promising scaffold in their discovery programs.

Introduction: The Pyrazole Scaffold and the Significance of the 4-(3-Nitrophenyl) Moiety

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties, including hydrogen bond donor and acceptor capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets. The versatility of the pyrazole ring has led to its incorporation into a wide array of blockbuster drugs, from the anti-inflammatory agent Celecoxib to the anti-cancer drug Crizotinib.[6][7]

The subject of this guide, 4-(3-nitrophenyl)-1H-pyrazole, presents a particularly compelling profile for drug discovery. The substitution at the C4 position with an aryl group is a common motif in bioactive pyrazoles.[8][9] The addition of a nitro group (NO₂) to the meta-position of this phenyl ring introduces several key features:

-

Electron-Withdrawing Nature: The nitro group strongly withdraws electron density, which can modulate the electronic properties of the entire molecule, influencing target binding affinity and reactivity.

-

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction with protein targets.

-

Bioreductive Potential: In hypoxic environments, such as those found in solid tumors or certain bacterial colonies, the nitro group can be enzymatically reduced to reactive intermediates like nitroso, hydroxylamino, and amino groups. This targeted bioactivation can lead to selective cytotoxicity.

These attributes make 4-(3-nitrophenyl)-1H-pyrazole and its derivatives prime candidates for investigation as anticancer, antimicrobial, and anti-inflammatory agents.[10][11][12]

Synthetic Strategies

The synthesis of 4-aryl pyrazoles is well-established. While numerous routes exist, a modern and highly versatile approach involves a Suzuki cross-coupling reaction. This strategy offers broad functional group tolerance and typically proceeds with high yields.

Caption: General workflow for Suzuki coupling synthesis.